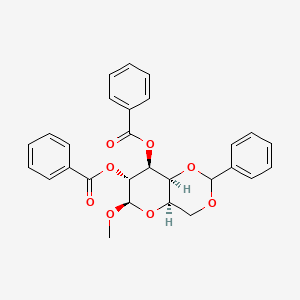

1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside is a specialized chemical compound utilized primarily in the synthesis and study of complex carbohydrates and glycosides. Its structure enables the selective protection and deprotection of hydroxyl groups, facilitating the synthesis of targeted molecules for research and development in carbohydrate chemistry.

Synthesis Analysis

The synthesis of 1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside involves multiple steps, including the protection of hydroxyl groups with benzyl groups through benzoylation reactions. Techniques such as condensation and selective benzoylation are critical for achieving the desired product. The synthesis process is intricate, often involving catalysts like Sn(OTf)2-Me3SiCl and additives like lithium perchlorate to improve yield and stereoselectivity (Uchiro, Miyazaki, & Mukaiyama, 1997).

Molecular Structure Analysis

Molecular structure analysis of 1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside has been carried out using X-ray diffraction methods and NMR spectroscopy. These analyses reveal detailed insights into the compound's crystalline structure, conformations, and stereochemistry. For instance, the galactopyranose rings in related structures have been found to adopt specific conformations, which are crucial for their reactivity and interaction with other molecules (Krajewski et al., 1985).

科学的研究の応用

1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside is a specialized chemical compound utilized in various scientific research fields. Although there are no direct studies focusing solely on this compound's applications, its structural components and similar derivatives have been extensively studied, providing indirect insights into its potential use in scientific research. The research on related compounds, such as chromones, baicalein, and other benzopyran derivatives, demonstrates the versatility and importance of these molecular structures in developing therapeutic agents, investigating biological activities, and exploring novel chemical syntheses.

Chromones and Antioxidant Properties

Chromones, related to benzopyran derivatives, are known for their antioxidant properties, which are crucial in neutralizing active oxygen species and free radicals, thus preventing or inhibiting cell impairment. These properties are associated with various physiological activities, including anti-inflammatory, antidiabetic, antitumor, and anticancer effects. The structural elements of chromones, such as the double bond, carbonyl group, and specific hydroxyl groups, play significant roles in their radical scavenging activity (Yadav et al., 2014).

Baicalein and Anti-cancer Activities

Baicalein, another compound closely related to benzopyran derivatives, has demonstrated a wide array of biological effects, including anti-cancer activities, particularly in hepatocellular carcinoma (HCC). It affects biological processes like cell proliferation, metastasis, apoptosis, and autophagy. This points to the potential of related compounds in cancer treatment and the development of non-toxic medications to minimize side effects without compromising therapeutic efficacy (Bie et al., 2017).

Molecular Design and Supramolecular Chemistry

Compounds like benzene-1,3,5-tricarboxamide, a benzopyran derivative, have showcased their versatility in nanotechnology, polymer processing, and biomedical applications. Their simple structure, wide accessibility, and detailed understanding of their supramolecular self-assembly behavior have allowed their use in creating one-dimensional, nanometer-sized structures stabilized by hydrogen bonding. This demonstrates the potential for this compound in similar advanced applications (Cantekin et al., 2012).

作用機序

Target of Action

1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside is a custom synthesis that has been modified with methylation and fluorination . It is an oligosaccharide composed of saccharides linked by glycosidic bonds

Mode of Action

It is known that the compound is used in molecular biology for glycosylation studies , which suggests that it may interact with its targets through glycosidic bonds.

Biochemical Pathways

The compound is used in the research of synthesis of antiviral and anticancer drugs targeting glycosyltransferase enzymes . Glycosyltransferases are enzymes that establish natural glycosidic linkages. They catalyze the transfer of saccharide moieties from an activated nucleotide sugar (donor substrate) to a nucleophilic acceptor molecule, the nucleophile of which can be oxygen, nitrogen, sulfur, or carbon .

Pharmacokinetics

The compound’s molecular weight of 54065 g/mol may influence its pharmacokinetic properties, as molecular weight can affect a drug’s absorption and distribution within the body.

Result of Action

It is used in the research of synthesis of antiviral and anticancer drugs , suggesting that it may have potential effects on viral replication and cancer cell proliferation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stored at temperatures below -15°C , indicating that temperature can affect its stability. Additionally, the compound’s boiling point of 676.10 °C may also be a factor in its stability under different environmental conditions.

特性

IUPAC Name |

(2R,3R,4R,5S,6R)-2,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36O6/c35-31-33(38-23-28-17-9-3-10-18-28)32(37-22-27-15-7-2-8-16-27)30(25-36-21-26-13-5-1-6-14-26)40-34(31)39-24-29-19-11-4-12-20-29/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHZEIVSXDXEMO-BGSSSCFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-](/img/structure/B1139925.png)

![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)